molecular formula C9H6ClF3O B7973464 2-Chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone

Cat. No.: B7973464
M. Wt: 222.59 g/mol
InChI Key: GJQBFFXNQHLSNU-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone is an organic compound with the molecular formula C9H6ClF3O. This compound is characterized by the presence of chloro, difluoro, and fluoro substituents on a phenyl ring, making it a unique molecule with interesting chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate chlorinating agents. One common method involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chloro group . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

    Reduction: Reducing agents like NaBH4 or LiAlH4 are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in aqueous or acidic conditions.

Major Products Formed

    Substitution: Products include substituted phenyl ethanones with different functional groups replacing the chloro or fluoro groups.

    Reduction: The major product is the corresponding alcohol.

    Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like chloro and fluoro enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,2-difluoro-1-phenylethanone
  • 2-Chloro-2,2-difluoro-1-(3-trifluoromethoxyphenyl)ethanone
  • 2-Chloro-2,2-difluoro-1-(3-fluoro-5-methoxy-4-methylphenyl)ethanone

Uniqueness

2-Chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone is unique due to the specific arrangement of chloro, difluoro, and fluoro substituents on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(3-fluoro-5-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O/c1-5-2-6(4-7(11)3-5)8(14)9(10,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQBFFXNQHLSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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